1-(Thiophen-2-yl)prop-2-en-1-one

Vue d'ensemble

Description

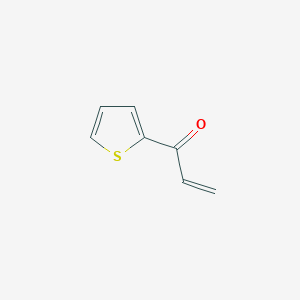

1-(Thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of vinyl ketones It is characterized by the presence of a thiophene ring attached to a vinyl ketone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl 2-thiophenecarboxylate with an appropriate ketone under the influence of lithium diisopropylamide (LDA) . Another method includes the use of ethyl chloroformate and diisopropylethylamine as reagents .

Industrial Production Methods: Industrial production of thienyl vinyl ketone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thienyl alcohols.

Substitution: It can participate in substitution reactions, particularly in the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Thienyl sulfoxides and sulfones.

Reduction: Thienyl alcohols.

Substitution: Halogenated thienyl vinyl ketones.

Applications De Recherche Scientifique

1-(Thiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored for their potential use in drug development.

Industry: It is used in the production of polymers and materials with unique electronic properties.

Mécanisme D'action

The mechanism of action of thienyl vinyl ketone involves its ability to undergo polymerization through radical, cationic, and anionic mechanisms . The stabilization of the produced radical active center is a key factor in its polymerization process. Additionally, its ability to form cross-linked polymers under UV irradiation is of particular interest in materials science .

Comparaison Avec Des Composés Similaires

- Phenyl vinyl ketone

- Methyl vinyl ketone

- Ethyl vinyl ketone

Comparison: 1-(Thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other vinyl ketones. This makes it particularly useful in the synthesis of materials with specific electronic characteristics, such as organic semiconductors . Additionally, the thiophene ring enhances its reactivity in various chemical reactions, making it a versatile compound in organic synthesis.

Activité Biologique

1-(Thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including anti-diabetic, anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound features a thiophene ring attached to a prop-2-en-1-one moiety. Its structural formula can be represented as follows:

The compound's unique structure contributes to its reactivity and interaction with biological targets.

1. Anti-Diabetic Activity

Recent studies have indicated that this compound derivatives exhibit significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an important target in the treatment of type 2 diabetes mellitus.

Key Findings:

- Inhibition of PTP1B: Research shows that certain derivatives, such as AS4, demonstrate potent PTP1B inhibition with an IC50 value of less than 20 μM. The binding interactions at catalytic sites are crucial for their efficacy .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| AS4 | <20 | PTP1B Inhibition |

2. Anti-Cancer Activity

The compound has also been studied for its anti-cancer properties. In vitro assays have shown that it inhibits proliferation in various cancer cell lines.

Case Study:

A study evaluated the anti-proliferative effects of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one on human cancer cell lines, demonstrating significant cytotoxicity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells .

In Vitro Anti-Proliferative Activity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 10 |

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by modulating cytokine expression in macrophages. It has been shown to inhibit the expression of Monocyte Chemoattractant Protein-1 (MCP-1), which is involved in inflammatory responses.

Research Insights:

A study reported that 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one reduces MCP-1 expression via the inhibition of reactive oxygen species (ROS) and Akt signaling pathways .

4. Antimicrobial Activity

Chalcone derivatives, including this compound, have demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Findings:

A recent study highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Propriétés

IUPAC Name |

1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRUYUFRXMHMCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.